N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine

Lipophilicity Drug design Medicinal chemistry

N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine (CAS 1152545-54-4) is a fluorinated aromatic diamine belonging to the N1-alkyl-2-fluoro-1,4-benzenediamine subclass. It features a 2-fluoro substituent on the benzene ring, a primary amine at the 4-position, and an N1-butyl-N1-methyl tertiary amine motif.

Molecular Formula C11H17FN2
Molecular Weight 196.26 g/mol
CAS No. 1152545-54-4
Cat. No. B1417752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine
CAS1152545-54-4
Molecular FormulaC11H17FN2
Molecular Weight196.26 g/mol
Structural Identifiers
SMILESCCCCN(C)C1=C(C=C(C=C1)N)F
InChIInChI=1S/C11H17FN2/c1-3-4-7-14(2)11-6-5-9(13)8-10(11)12/h5-6,8H,3-4,7,13H2,1-2H3
InChIKeyQCKXTOYBYJRCFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine (CAS 1152545-54-4) – Chemical Class and Physicochemical Baseline


N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine (CAS 1152545-54-4) is a fluorinated aromatic diamine belonging to the N1-alkyl-2-fluoro-1,4-benzenediamine subclass . It features a 2-fluoro substituent on the benzene ring, a primary amine at the 4-position, and an N1-butyl-N1-methyl tertiary amine motif. The molecular formula is C11H17FN2 with a molecular weight of 196.26 g/mol . The predicted ACD/LogP is 3.10, ACD/LogD (pH 7.4) is 2.68, and the topological polar surface area (TPSA) is 29 Ų, indicating moderate lipophilicity and limited hydrogen-bonding capacity relative to unsubstituted or less alkylated analogs . These physicochemical properties are central to its utility as a lipophilic building block in medicinal chemistry and materials science.

Why Generic Substitution Is Insufficient for N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine in Research Procurement


Within the N1-alkyl-2-fluoro-1,4-benzenediamine series, seemingly minor structural modifications produce large shifts in lipophilicity, hydrogen-bonding capacity, and steric bulk [1]. The n-butyl group on N1 distinguishes this compound from shorter-chain (methyl, ethyl) or branched (isopropyl, tert-butyl) analogs by providing a linear four-carbon extension that increases LogD by approximately 1.3–1.8 log units relative to the unsubstituted parent scaffold [1]. Conversely, the absence of a basic side-chain (e.g., dimethylaminoethyl) limits aqueous solubility at physiological pH, making it unsuitable for applications requiring high solubility . These physicochemical differences directly influence reactivity, intermediate stability, and biological target engagement, meaning that generic replacement with a “similar” fluorinated diamine can alter synthetic outcomes or structure-activity relationships in ways that are not predictable without quantitative head-to-head data. The sections below provide the available quantitative evidence to guide selection.

Quantitative Differentiation Evidence for N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine Against Closest Analogs


Lipophilicity Enhancement: Predicted LogP/LogD vs. Unsubstituted Parent Scaffold

N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine exhibits substantially higher predicted lipophilicity than the unsubstituted parent 2-fluorobenzene-1,4-diamine. The ACD/LogP for the target compound is 3.10, and ACD/LogD at pH 7.4 is 2.68 . In contrast, 2-fluorobenzene-1,4-diamine has a computed XLogP3 of 0.8 [1]. The difference in LogP (Δ ~2.3 log units) and LogD (the parent is predominantly ionized at pH 7.4, whereas the tertiary amine in the butyl-methyl compound remains largely neutral) translates to an estimated ~200-fold higher octanol-water partition coefficient for the alkylated derivative. This lipophilicity shift is critical for membrane permeability in cell-based assays and for solubility in non-polar reaction media during synthesis.

Lipophilicity Drug design Medicinal chemistry

Hydrogen-Bond Donor Count Reduction: Impact on Intermolecular Interactions

The target compound contains one hydrogen-bond donor (the free primary amine at position 4), compared to two donors in the unsubstituted parent 2-fluorobenzene-1,4-diamine [1]. The N1-butyl-N1-methyl substitution converts one primary amine into a tertiary amine, eliminating its hydrogen-bond donor capacity. This reduction alters the compound's self-association behavior, solubility in protic solvents, and ability to engage in directed supramolecular interactions. For procurement decisions, this difference affects the compound's behavior in crystallization, chromatographic purification, and formulation.

Hydrogen bonding Crystal engineering Solubility

Topological Polar Surface Area: Predicted Impact on Passive Membrane Permeability

The topological polar surface area (TPSA) of N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine is predicted to be 29 Ų , substantially lower than the 52 Ų of the parent 2-fluorobenzene-1,4-diamine [1]. A TPSA below 60 Ų is generally associated with good passive membrane permeability, and values below 30 Ų are typical of CNS-penetrant compounds. The 44% reduction in TPSA reflects the masking of one polar amine group by alkylation, consistent with the LogD shift and supporting the hypothesis that this compound is better suited than the parent for applications requiring membrane transit.

Membrane permeability ADME Drug-likeness

Regioisomeric Differentiation: 1,4- vs. 1,2-Diamine Substitution Pattern

N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine (CAS 1152545-54-4) differs from its 1,2-diamine regioisomer N1-Butyl-4-fluoro-N1-methylbenzene-1,2-diamine (CAS 1019632-09-7) in the relative positioning of the amine groups on the benzene ring . The 1,4-substitution pattern places the primary amine para to the N1-butyl-N1-methyl group, creating a linear geometry conducive to incorporation into extended π-conjugated systems, polyimides, and liquid-crystalline materials. The 1,2-isomer, in contrast, produces a bent architecture. Both compounds share the same molecular weight (196.26 g/mol) and formula (C11H17FN2), making them indistinguishable by mass spectrometry alone. Procurement errors between these regioisomers can introduce structural defects in polymer backbones or alter binding geometries in medicinal chemistry campaigns.

Regiochemistry Synthetic intermediate Polymer chemistry

Distinction from Basic Side-Chain Analog: Absence of Dimethylaminoethyl Group

N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine lacks the ionizable dimethylamino group present in N1-[2-(Dimethylamino)ethyl]-2-fluoro-N1-methylbenzene-1,4-diamine (CAS 250371-97-2) . The dimethylaminoethyl analog contains an additional tertiary amine with a pKa ~8–9, rendering it partially protonated at physiological pH and significantly more water-soluble. The butyl analog remains neutral, with predicted LogD (pH 7.4) of 2.68 . This distinction is critical for applications requiring pH-dependent partitioning, selective extraction, or avoidance of off-target interactions mediated by basic amine motifs.

Solubility Basicity Side-chain engineering

Commercial Availability and Purity Benchmark vs. 1,2-Regioisomer

N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine is commercially available from multiple vendors at a purity specification of 98% . The 1,2-diamine regioisomer (CAS 1019632-09-7) is listed at 95% minimum purity by one supplier and 98% by another , though the latter may reflect different analytical certification standards. The 1,4-isomer's consistent 98% specification across independent suppliers provides greater procurement confidence for applications where trace impurities could interfere with subsequent reactions or biological readouts.

Procurement Purity Supply chain

Evidence-Based Application Scenarios for N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine Procurement


Lipophilic Building Block for Membrane-Penetrant Probe Synthesis

The ~2.3 log unit higher LogP and 44% lower TPSA compared to unsubstituted 2-fluorobenzene-1,4-diamine make this compound a preferred intermediate when designing fluorescent probes, PET tracers, or small-molecule inhibitors intended to cross lipid bilayers. The neutral tertiary amine at physiological pH avoids the solubility and off-target liabilities associated with basic side-chain analogs , while the retained primary amine provides a reactive handle for further functionalization (e.g., amide coupling, diazotization, or reductive amination).

Monomer for Linear Polyimide and Polyamide Synthesis

The para (1,4) substitution pattern yields a linear geometry suitable for incorporation into rigid-rod polyimides and polyamides used in high-performance films, liquid-crystal alignment layers, and gas-separation membranes [1]. The fluorine atom enhances optical transparency and reduces dielectric constant relative to non-fluorinated analogs, while the N1-butyl group improves solubility in common polymerization solvents (e.g., NMP, DMAc) compared to less alkylated diamines . The consistent 98% commercial purity reduces the risk of chain-terminating monofunctional impurities .

Structure-Activity Relationship (SAR) Studies on mPGES-1 Inhibitor Scaffolds

The N1-butyl-N1-methyl substitution pattern appears in the Markush structures of WO2012022793A1, which discloses mPGES-1 inhibitors for inflammatory disease [1]. The butyl chain length and fluoro substitution are tunable parameters affecting LogD and target engagement. This compound serves as a key intermediate for constructing benzimidazole or related heterocyclic cores defined in the patent, where the 1,4-diamine architecture provides the requisite geometry for cyclization. The high lipophilicity facilitates extraction and purification during multi-step synthetic sequences .

Negative Control or Comparator for Basic Amine SAR Series

Unlike the dimethylaminoethyl analog , this compound lacks a basic side-chain amine, making it useful as a matched-pair comparator to deconvolute the contribution of amine basicity to target binding, cellular permeability, or hERG liability. In SAR campaigns, replacing the basic side-chain with a neutral butyl group while retaining the fluoro and methyl substituents allows researchers to isolate the pharmacological impact of ionization state. Procurement of the butyl analog alongside the dimethylaminoethyl variant enables systematic pairwise comparisons .

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